GS-5829 is an investigational oral small-molecule inhibitor targeting bromodomain and extraterminal domain proteins, specifically designed for the treatment of solid tumors and hematologic malignancies. It functions primarily as a bromodomain and extraterminal inhibitor, disrupting the transcriptional activity of oncogenes by binding to the bromodomains of BET proteins. This mechanism impedes the recruitment of transcription elongation factors, thereby inhibiting the expression of genes associated with cancer progression, such as MYC and androgen receptor target genes .
GS-5829 was developed by Gilead Sciences, Inc., and has been evaluated in various clinical trials, including Phase I and Phase Ib studies, focusing on its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with metastatic castration-resistant prostate cancer and other malignancies .
GS-5829 is classified as a bromodomain and extraterminal domain protein inhibitor. It falls under the category of targeted therapies aimed at modulating gene expression involved in cancer progression. Its mechanism involves blocking protein-protein interactions critical for transcriptional regulation in cancer cells .
The synthesis of GS-5829 involves a multi-step organic synthesis process typical for small-molecule drug development. The synthetic route generally includes:
The molecular formula of GS-5829 is , with a CAS Registry Number of 1637771-14-2. The compound's synthesis has been optimized for yield and purity to ensure effective pharmacological activity .
GS-5829 features a complex molecular structure characterized by multiple rings and functional groups that facilitate its interaction with BET proteins. The compound's design allows it to mimic acetylated lysine residues, which are crucial for binding to bromodomains.
The structural analysis indicates that GS-5829 contains:
GS-5829 undergoes specific chemical reactions relevant to its function as a BET inhibitor:
In vitro studies have demonstrated that GS-5829 effectively reduces the proliferation of cancer cells by inducing apoptosis and inhibiting key oncogenic pathways such as those mediated by MYC and androgen receptors .
The mechanism through which GS-5829 exerts its effects involves:
Clinical studies have shown that GS-5829 can significantly impact the growth of tumors in models resistant to conventional therapies, suggesting its potential as a combination therapy with existing treatments like enzalutamide in prostate cancer .
GS-5829 is characterized by:
Key chemical properties include:
GS-5829 has potential applications in:
Research continues into its effectiveness against other malignancies, including chronic lymphocytic leukemia and solid tumors characterized by high MYC expression, indicating a broad therapeutic potential within oncology .
GS-5829 is an orally bioavailable small-molecule inhibitor targeting the Bromodomain and Extra-Terminal (BET) protein family (BRD2, BRD3, BRD4, and BRDT). Its mechanism hinges on competitive binding to the conserved acetyl-lysine recognition pockets within bromodomains. Bromodomains are ∼110-amino-acid modular domains that recognize ε-N-acetylated lysine residues on histone tails, acting as epigenetic "readers" [5]. Each BET protein contains two tandem bromodomains (BD1 and BD2), which exhibit distinct structural features and ligand-binding affinities. GS-5829 selectively occupies these hydrophobic binding pockets, displacing BET proteins from acetylated chromatin [7] [9].
Structural analyses reveal that GS-5829 mimics the natural acetyl-lysine moiety but achieves higher affinity through optimized interactions with conserved asparagine residues (e.g., N140 in BRD4-BD1) and hydrophobic regions within the binding cavity [4] [7]. This disruption prevents BET proteins from tethering transcriptional complexes to chromatin, thereby halting oncogene expression.
Table 1: Structural Features of BET Bromodomains Targeted by GS-5829
Bromodomain | Key Residues for GS-5829 Binding | Affinity (Kd) | Biological Role |
---|---|---|---|
BRD4-BD1 | Asn140, Tyr97, Pro82, Leu92 | Low nM | Primary docking site for acetylated histones |
BRD4-BD2 | Asn433, Tyr390, Pro375, Leu381 | Moderate nM | Stabilizes protein-protein interactions |
BRD2-BD1 | Asn156, Tyr113, Pro98, Leu108 | Low nM | Transcriptional activation |
BRDT-BD1 | Asn140, Tyr98, Pro83, Leu93 | Low nM | Testis-specific functions |
BET proteins serve as scaffolds for recruiting transcription elongation machinery to gene promoters and super-enhancers (SEs). BRD4, a central target of GS-5829, recruits the positive transcription elongation factor b (P-TEFb) to phosphorylate RNA polymerase II (RNAPII), enabling productive transcriptional elongation [1] [6]. By displacing BRD4 from chromatin, GS-5829 prevents P-TEFb loading, leading to:
In chronic lymphocytic leukemia (CLL) cells, GS-5829 dismantles SE-mediated transcription nodes, reducing occupancy of BRD4 and RNAPII at promoters of survival genes such as BCL-XL and MCL1. This results in the downregulation of anti-apoptotic proteins and imbalanced pro/anti-apoptotic signaling [1] [7].
Table 2: Transcriptional Targets Disrupted by GS-5829
Oncogenic Pathway | Key Downregulated Genes | Functional Consequence |
---|---|---|
B-cell receptor | BLK, AKT, ERK1/2 | Loss of proliferation signals |
Apoptosis regulation | BCL-XL, MCL1 | Imbalance in pro-apoptotic BIM |
NF-κB signaling | IκBα modulation | Inhibition of nuclear translocation |
AR signaling | KLK3 (PSA), TMPRSS2 | Suppression of androgen response |
GS-5829 exerts profound effects on two major cancer-driving pathways: MYC and androgen receptor (AR) signaling.
MYC Suppression:In CLL, MYC is frequently regulated by SEs. GS-5829 reduces MYC protein levels by >70% within 6 hours of treatment by evicting BRD4 from the MYC enhancer region. This rapid MYC loss destabilizes downstream networks controlling metabolism, proliferation, and apoptosis [1] [7] [8]. MYC downregulation further sensitizes tumor cells to B-cell receptor (BCR) inhibitors (e.g., ibrutinib) by reversing MYC-driven resistance mechanisms [1].
AR Pathway Inhibition:In prostate cancer, BET proteins coactivate full-length AR and AR splice variants (e.g., AR-V7). GS-5829 blocks BRD4 binding to AR-targeted SEs (e.g., at BMPR1B and TMPRSS2 loci), suppressing transcription of AR-dependent genes. Crucially, it also inhibits AR-V7, a ligand-independent variant implicated in enzalutamide resistance [4] [6] [9]. In uterine serous carcinoma (USC), GS-5829 degrades phosphorylated c-MYC and induces caspase-mediated apoptosis, confirming MYC’s role as a master vulnerability [2].
The acetyl-lysine binding pocket of bromodomains features a conserved asparagine residue that hydrogen-bonds to the acetyl group. GS-5829 competes with acetylated histones by inserting its benzimidazole core into this pocket, forming:
This competitive binding is reversible and concentration-dependent. At nanomolar concentrations (IC₅₀ ~100–400 nM), GS-5829 saturates >90% of BRD4 bromodomains in CLL cells, as confirmed by cellular thermal shift assays [1] [7]. The drug’s selectivity for BD1 over BD2 domains in BET proteins minimizes off-target effects on non-BET bromodomains (e.g., CREBBP), preserving specificity in epigenetic modulation.
CAS No.: 6989-21-5
CAS No.: 676-99-3
CAS No.: 111818-57-6
CAS No.: 91106-25-1
CAS No.: 3087-02-3
CAS No.: